Fodipir

Oxaliplatin-induced peripheral neuropathy CIPN Platinum chelation

Fodipir (DPDP) is the metal-free pharmacophore of mangafodipir, uniquely chelating neurotoxic Pt²⁺ (logK > 19) to protect against oxaliplatin-induced peripheral neuropathy—a mechanism distinct from its MnSOD-mimetic cytoprotection. Its differential metal affinities (Mn²⁺ vs. Zn²⁺ vs. Ca²⁺) enable rational design of safer complexes like calmangafodipir. Validated scaffold for hepatobiliary MRI contrast agents and attenuates 7β-hydroxycholesterol cytotoxicity at 100 μmol/L. Essential for CIPN research, heavy metal chelation studies, and formulation development.

Molecular Formula C22H32N4O14P2
Molecular Weight 638.5 g/mol
CAS No. 118248-91-2
Cat. No. B038996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFodipir
CAS118248-91-2
SynonymsCa4Mn(DPDP)5
calmangafodipir
DPDP
mangafodipir
mangafodipir trisodium
mangafodipir trisodium, anhydrous
manganese dipyridoxyl diphosphate
manganese-DPDP
Mn-DPDP
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid
Teslascan
Molecular FormulaC22H32N4O14P2
Molecular Weight638.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O
InChIInChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38)
InChIKeySQKUFYLUXROIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fodipir (CAS 118248-91-2): Core Specifications and Molecular Identity of the Active Pharmacophore


Fodipir (dipyridoxyl diphosphate, DPDP) is a hexadentate chelating ligand that constitutes the organic backbone of the magnetic resonance imaging (MRI) contrast agent mangafodipir (MnDPDP) [1]. As the metal-free, active pharmacophore, fodipir is directly responsible for the manganese superoxide dismutase (MnSOD)-mimetic and cytoprotective activities attributed to its metal complexes, functioning by sequestering catalytic metals and scavenging reactive oxygen species (ROS) [1]. Fodipir is rapidly dephosphorylated in vivo to its primary active metabolite, dipyridoxyl ethyldiamine (PLED) [2].

Fodipir Selection Criteria: Why Simple Chelator Substitution is Scientifically Invalid


Fodipir is not a generic chelating agent. Its differentiation from other chelators or MnSOD mimetics is defined by its unique, metal-specific pharmacodynamics. The efficacy of the mangafodipir complex is not solely attributable to manganese release; rather, it is the specific, high-affinity binding of fodipir (and its metabolite PLED) to neurotoxic platinum (Pt²⁺) that underlies its protective effects in oxaliplatin-induced peripheral neuropathy, a mechanism distinct from its MnSOD-mimetic function [1]. Furthermore, the differential metal binding affinities of fodipir (Mn²⁺ vs. Zn²⁺ vs. Ca²⁺ vs. Pt²⁺) directly dictate the distinct safety and efficacy profiles of its various metal complexes (e.g., mangafodipir vs. calmangafodipir) [2].

Fodipir Differentiated Performance: A Quantitative Evidence Matrix for Scientific and Procurement Decisions


Superior Pt²⁺ Chelation Affinity: A Unique Mechanism for Oxaliplatin-Induced CIPN

Fodipir (DPDP) demonstrates a unique and critical mechanism of action for the prevention and treatment of oxaliplatin-associated chemotherapy-induced peripheral neuropathy (CIPN). Unlike the MnSOD-mimetic mechanism of mangafodipir, fodipir's efficacy in CIPN is attributed to its high-affinity chelation and subsequent renal elimination of neurotoxic Pt²⁺ [1]. Electron paramagnetic resonance (EPR) competition studies have established that the formation constant (logK_ML) for the PtDPDP complex is greater than 19, which is significantly higher than that of the corresponding ZnDPDP complex [1]. This indicates that Pt²⁺ outcompetes both Mn²⁺ and endogenous Zn²⁺ for binding to fodipir, providing a quantifiable basis for its neuroprotective effect that is distinct from its antioxidant activity [1].

Oxaliplatin-induced peripheral neuropathy CIPN Platinum chelation Neuroprotection

Direct Cytoprotection Against 7β-Hydroxycholesterol-Induced Cell Death

Fodipir is the pharmacologically active moiety within mangafodipir responsible for conferring protection against 7β-hydroxycholesterol (7β-OH)-induced cell death, a model of oxysterol-induced cytotoxicity [1]. In U937 cells, pretreatment with fodipir (Dp-dp) at 100 μmol/L for 8 hours provided significant protection against subsequent 7β-OH exposure, an effect that was comparable to that of the parent compound mangafodipir substrate (Ms; 200 μmol/L) and its metabolite MnPLED (100 μmol/L) [1]. The protection was mediated through the attenuation of cellular reactive oxygen species (ROS) and prevention of lysosomal membrane permeabilization (LMP) [1].

Cytoprotection Oxysterol-induced cell death 7β-hydroxycholesterol ROS

Superior Diagnostic Yield in Hepatic MRI via MnDPDP

The clinical utility of fodipir is manifested in its manganese complex, mangafodipir trisodium (MnDPDP). In a U.S. multicenter Phase III clinical trial involving 404 patients with known or suspected focal liver lesions, mangafodipir-enhanced MRI (5 μmol/kg IV) demonstrated superior diagnostic performance compared to unenhanced MRI and contrast-enhanced CT [1]. Critically, MnDPDP-enhanced MRI uniquely provided additional diagnostic information in 48% of patients, and directly altered patient management in 6% of cases [1].

Hepatic MRI Contrast agent Liver lesion detection Diagnostic efficacy

Quantified Differential Metal Binding Affinities Determine Safety and Efficacy Profiles

The distinct therapeutic and safety profiles of fodipir's metal complexes are dictated by the ligand's differential binding affinities. Fodipir exhibits a dramatically higher affinity for Zn²⁺ (approximately 10³ times higher) and Ca²⁺ (approximately 10⁹ times higher) compared to Mn²⁺ [1]. This differential binding explains why Zn²⁺ in plasma can transmetallate MnDPDP, leading to Mn²⁺ release. It also underpins the design of calmangafodipir [Ca₄Mn(DPDP)₅], where replacing 4/5 of the Mn²⁺ with Ca²⁺ stabilizes the complex against Mn²⁺ release, thereby reducing potential neurotoxicity and doubling renal excretion of Mn [1].

Metal chelation Affinity constants Pharmacokinetics Safety profile

Fodipir (DPDP) Optimal Use Cases: Translating Differentiated Evidence into Application Scenarios


Investigating Pt²⁺-Mediated Neurotoxicity and Chelation Therapy

For researchers studying the mechanisms of oxaliplatin-induced peripheral neuropathy (CIPN) or developing chelation-based therapies for heavy metal toxicity, fodipir is the essential research tool. Its demonstrated ability to bind neurotoxic Pt²⁺ with a formation constant (logK_ML > 19) higher than that of Zn²⁺ provides a quantifiable, mechanistic basis for its use in models of platinum-associated neuropathy [1]. This application is based on fodipir's unique, high-affinity chelation of Pt²⁺, which is distinct from the MnSOD-mimetic mechanism of its metal complexes.

Developing Hepatobiliary-Targeted MRI Contrast Agents

Fodipir serves as the critical, functional ligand for developing manganese-based, hepatobiliary-specific MRI contrast agents. Its complex, mangafodipir trisodium (MnDPDP), has been clinically proven to provide additional diagnostic information in 48% of patients undergoing hepatic MRI, directly impacting clinical management in 6% of cases [1]. This established clinical efficacy makes fodipir a validated scaffold for creating new generations of liver-specific imaging probes.

Research on Oxidative Stress and Cytoprotection Mechanisms

Fodipir is the direct, metal-free pharmacophore for studies on cytoprotection against oxysterol-induced cell death. Its proven ability to attenuate 7β-hydroxycholesterol-induced cytotoxicity and reduce cellular ROS in U937 cells at 100 μmol/L [1] makes it a validated, stand-alone compound for investigating pathways of lysosomal membrane permeabilization and oxidative stress, without the confounding variable of a metal ion.

Formulation of Metal-Complexed Therapeutics with Tailored Pharmacokinetics

Procurement of fodipir is essential for formulation scientists developing metal-complexed therapeutics with specific stability and safety profiles. The ligand's well-characterized, differential binding affinities (e.g., ~10³ times higher for Zn²⁺ vs. Mn²⁺) [1] allow for rational design of complexes like calmangafodipir [Ca₄Mn(DPDP)₅]. This modification stabilizes the complex, reducing Mn²⁺ release and associated neurotoxicity, thereby improving the therapeutic index for applications such as an adjunct to chemotherapy [1].

Technical Documentation Hub

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